Benzene, 1-cyclopenten-1-yl-

Catalog No.
S1893000
CAS No.
825-54-7
M.F
C11H12
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-cyclopenten-1-yl-

CAS Number

825-54-7

Product Name

Benzene, 1-cyclopenten-1-yl-

IUPAC Name

cyclopenten-1-ylbenzene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2

InChI Key

CXMYOMKBXNPDIW-UHFFFAOYSA-N

SMILES

C1CC=C(C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2

The exact mass of the compound Benzene, 1-cyclopenten-1-yl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene, 1-cyclopenten-1-yl-, commonly known as 1-phenylcyclopentene, is a strained, cyclic styrene analog utilized extensively as a specialized monomer and a rigid precursor in stereoselective organic synthesis. Featuring a cyclopentene ring conjugated with a phenyl group, this compound possesses a ground-state ring strain of approximately 7 kcal/mol, which fundamentally alters its reactivity profile compared to unstrained or acyclic benchmarks [1]. In industrial and advanced laboratory settings, it is primarily procured for its unique behavior in photoinduced electron transfer (PET) reactions, stereospecific hydroborations, and electrophilic additions, where its locked conformation restricts rotational degrees of freedom and dictates highly specific, predictable reaction pathways.

Procuring 1-phenylcyclohexene or unconstrained styrene as a drop-in substitute for 1-phenylcyclopentene routinely leads to synthesis failures, primarily due to severe losses in stereocontrol and divergent radical cation behavior. While the six-membered 1-phenylcyclohexene is structurally similar, its non-planar, distorted cation radical completely fails to undergo [2+4] cyclodimerization under photoredox conditions, yielding only fragmented adducts instead of desired tetralin-type dimers [1]. Furthermore, in electrophilic additions such as nitration, unstrained analogs produce complex mixtures of cis/trans isomers and unconjugated byproducts, requiring costly and yield-destroying chromatographic separations [2]. Consequently, for workflows demanding absolute stereospecificity or planar radical intermediates, substituting the five-membered 1-phenylcyclopentene is chemically unviable.

Divergent Radical Cation Dimerization in Photoredox Workflows

In photoinduced electron transfer reactions using 1,4-dicyanobenzene, the structural rigidity of the precursor dictates the reaction pathway. 1-Phenylcyclopentene forms a fully planar monomer cation radical that efficiently undergoes [2+4] cyclodimerization to yield tetralin-type dimers. In direct contrast, the cation radical of 1-phenylcyclohexene is distorted and nonplanar, completely failing to dimerize and instead yielding 1-cyano-2-phenylcyclohexane and 1:1 adducts [1].

Evidence DimensionCyclodimerization capability under PET irradiation
Target Compound DataForms planar cation radical; successfully yields [2+4] tetralin-type dimers
Comparator Or Baseline1-Phenylcyclohexene: Forms distorted cation radical; 0% dimerization, yields only 1:1 adducts
Quantified DifferenceAbsolute pathway divergence (dimerization vs. adduction)
ConditionsIrradiation with 1,4-dicyanobenzene (DCNB) in acetonitrile

Buyers sourcing monomers for photopolymerization or cyclodimerization must select the cyclopentene derivative to ensure the reaction proceeds, as the cyclohexene analog is completely unreactive in this pathway.

Absolute Stereocontrol in Electrophilic Nitration

The synthesis of beta-nitro acetates via acetyl nitrate addition exposes severe purity and reproducibility differences between cyclic styrene analogs. Nitration of 1-phenylcyclopentene yields a single, pure beta-nitro acetate in a trans configuration. Conversely, 1-phenylcyclohexene yields a highly impure mixture comprising 49% trans-isomer, 16% cis-isomer, and 10% unconjugated nitroalkenes [1].

Evidence DimensionIsomeric purity of nitration products
Target Compound DataYields a single trans-beta-nitro acetate (100% isomeric purity of target)
Comparator Or Baseline1-Phenylcyclohexene: Yields 49% trans, 16% cis, and 10% unconjugated byproducts
Quantified DifferenceComplete stereocontrol vs. highly mixed product profile
ConditionsNitration with acetyl nitrate in acetic anhydride

Eliminates the need for expensive, yield-reducing downstream isomer separation in the synthesis of pharmaceutical amino-alcohol precursors.

Stereospecific Hydroboration for Trans-Amine Synthesis

The inherent ring strain and steric environment of 1-phenylcyclopentene make it an optimal substrate for highly selective functionalization. Following standard methodology, selective hydroboration of 1-phenylcyclopentene, followed by amination or oxidation, yields exclusively the trans-2-phenylcyclopentyl derivative (e.g., trans-amine or trans-alcohol) with no detectable cis-isomer formation[1].

Evidence DimensionDiastereoselectivity in hydroboration
Target Compound DataExclusively yields trans-isomer
Comparator Or BaselineUnconstrained acyclic alkenes: Often yield complex stereoisomeric mixtures requiring chiral catalysts
Quantified DifferenceComplete trans-diastereoselectivity without specialized catalysts
ConditionsReaction with BH2Cl·SMe2 followed by amination or peroxide oxidation

Provides a highly reliable, catalyst-free route to pure trans-1,2-disubstituted cyclic scaffolds, critical for medicinal chemistry scale-up.

Where this compound is the right choice: Synthesis of Rigid Trans-1,2-Disubstituted Pharmacophores

Directly leveraging its exclusive trans-selectivity in hydroboration and nitration [1], 1-phenylcyclopentene is the mandatory starting material for synthesizing pure trans-2-phenylcyclopentylamines. These rigid scaffolds are procured for the development of AMPA receptor potentiators and other CNS-active therapeutics where precise 3D spatial arrangement is critical and isomer separation must be avoided.

Where this compound is the right choice: Precursor for Photoredox Cyclodimerization

Because its cation radical maintains strict planarity, this compound is uniquely suited for [2+4] cyclodimerization under photoinduced electron transfer (PET) conditions [2]. It is the correct procurement choice over six-membered analogs in materials science workflows aiming to build tetralin-linked polymer networks, where 1-phenylcyclohexene completely fails to dimerize.

Where this compound is the right choice: Strain-Dependent Reactivity Benchmarking

Due to its ~7 kcal/mol ring strain and locked conformation, 1-phenylcyclopentene serves as a rigorous benchmark substrate for evaluating the steric limits of new asymmetric epoxidation and dihydroxylation catalysts [3]. It is selected by analytical and methodology labs specifically because its performance diverges significantly from unstrained acyclic styrenes, exposing catalyst limitations.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

825-54-7

Wikipedia

1-Phenylcyclopentene

Dates

Last modified: 08-16-2023
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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